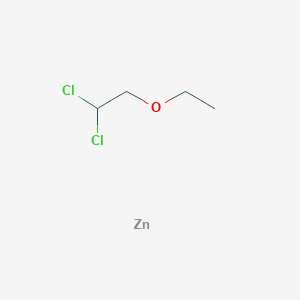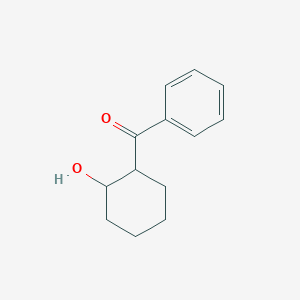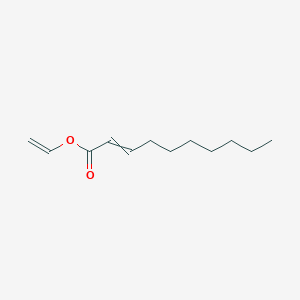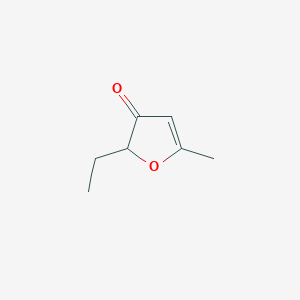
1,1-Dichloro-2-ethoxyethane;ZINC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloro-2-ethoxyethane;ZINC is a chemical compound with the molecular formula C4H8Cl2OZn. It is known for its role as a reagent in various organic synthesis reactions. This compound is a complex of zinc chloride and diethyl ether, which enhances its reactivity compared to zinc chloride alone .
Vorbereitungsmethoden
1,1-Dichloro-2-ethoxyethane;ZINC is typically prepared by reacting zinc chloride with diethyl ether. The reaction is carried out in a solvent such as dichloromethane, which helps to stabilize the complex. The resulting product is a solution of the zinc chloride-diethyl ether complex in dichloromethane .
Analyse Chemischer Reaktionen
1,1-Dichloro-2-ethoxyethane;ZINC undergoes various types of chemical reactions, including:
Addition Reactions: It can catalyze the addition of alkyl, benzyl, allyl, and propargyl chlorides to alkenes and dienes.
Cycloaddition Reactions: It induces cycloaddition reactions of allyl or propargyl cations with alkenes or dienes, forming cyclopentadiene derivatives.
O-Glycosylation Reactions: It can catalyze the O-glycosylation of benzoate esters with enynol, resulting in higher yields and more complete reactions compared to zinc chloride alone.
Diels-Alder Reactions: It acts as a Lewis acid catalyst in Diels-Alder reactions, facilitating the formation of cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Dichloro-2-ethoxyethane;ZINC is used in various scientific research applications, including:
Organic Synthesis: It is employed as a catalyst in organic synthesis reactions, particularly those involving the formation of carbon-carbon bonds.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is utilized in the preparation of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1,1-Dichloro-2-ethoxyethane;ZINC involves its role as a Lewis acid. The zinc center coordinates with electron-rich species, facilitating various chemical transformations. This coordination enhances the reactivity of the substrates, leading to more efficient and selective reactions .
Vergleich Mit ähnlichen Verbindungen
1,1-Dichloro-2-ethoxyethane;ZINC is unique compared to other zinc chloride complexes due to its enhanced solubility and reactivity in organic solvents. Similar compounds include:
Zinc chloride: Less soluble and less reactive in organic solvents compared to the zinc chloride-diethyl ether complex.
Dichlorozinc/diethyl ether complex: Another name for this compound, highlighting its composition.
Eigenschaften
CAS-Nummer |
21512-92-5 |
|---|---|
Molekularformel |
C4H8Cl2OZn |
Molekulargewicht |
208.4 g/mol |
IUPAC-Name |
1,1-dichloro-2-ethoxyethane;zinc |
InChI |
InChI=1S/C4H8Cl2O.Zn/c1-2-7-3-4(5)6;/h4H,2-3H2,1H3; |
InChI-Schlüssel |
OMTBGILHHJBMJO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC(Cl)Cl.[Zn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid](/img/structure/B14700226.png)





![14-oxa-10-azatetracyclo[8.6.0.02,7.012,16]hexadeca-1(16),2,4,6,8,11-hexaene-13,15-dione](/img/structure/B14700274.png)



![Heptadecyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate](/img/structure/B14700297.png)
![2,3-Bis(4-methoxyphenyl)-1H-pyrrolo[2,3-B]pyridin-6-amine](/img/structure/B14700299.png)

